![molecular formula C8H11N3OS B5806794 N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B5806794.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities . It is known for its low toxicity and great in vivo stability, which is attributed to the strong aromaticity of the ring . This moiety is found in several drugs such as butazolamide and acetazolamide .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound and conditions .
Scientific Research Applications
Insecticidal Applications
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide” has been utilized as a precursor for the synthesis of various heterocycles, which have been examined and estimated as insecticidal agents against the cotton leafworm, Spodoptera littoralis .
Synthesis of Heterocycles
This compound has been used as a versatile precursor for the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazine, triazolo[5,1-c]triazine, aminopyrazole, thiophene, 1,3-dithiolane, triazolo[1,5-a]pyrimidine and benzo[d]imidazole derivatives .
Antibacterial Applications
1,3,4-Thiadiazole derivatives, which can be synthesized from “N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide”, have been reported to have antibacterial properties .
Antifungal Applications
These derivatives have also been reported to have antifungal properties .
Anticancer Applications
1,3,4-Thiadiazole derivatives have been associated with anticancer activities .
Anti-inflammatory Applications
These derivatives have been reported to have anti-inflammatory effects .
Antagonist of Voltage-Gated Sodium Channels
1,3,4-Thiadiazole moiety has patent research on various activities such as the antagonist of voltage-gated sodium channels .
β-Adrenergic Blocking Agents
1,3,4-Thiadiazole moiety has also been used as β-adrenergic blocking agents .
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole scaffold have been associated with a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Mode of Action
The thiadiazole ring, a common feature in this compound, is known for its mesoionic nature, which allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the il-6/jak/stat3 pathway , which plays a crucial role in the pathogenesis of various cancers.
Pharmacokinetics
The mesoionic nature of the thiadiazole ring may enhance the liposolubility of the compound, potentially improving its bioavailability .
Result of Action
Compounds with similar structures have shown significant anticancer activities in various in vitro and in vivo models .
Action Environment
The mesoionic nature of the thiadiazole ring may allow the compound to cross cellular membranes, potentially influencing its action in different cellular environments .
Safety and Hazards
The safety and hazards associated with a specific compound depend on various factors including its structure, dosage, and route of administration. While 1,3,4-thiadiazole derivatives are generally known for their low toxicity , the safety profile of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide” would need to be determined through specific studies.
Future Directions
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-2-6-10-11-8(13-6)9-7(12)5-3-4-5/h5H,2-4H2,1H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHALYQUTRFQOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
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